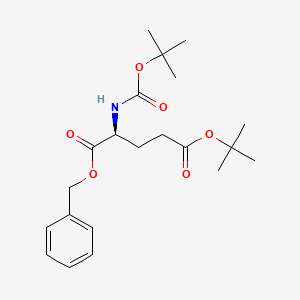

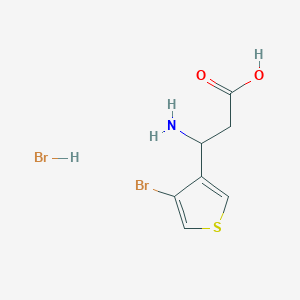

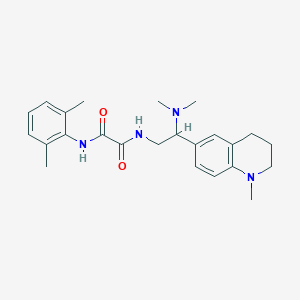

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds similar to 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid; hydrobromide often involves multi-step chemical reactions. For instance, the synthesis of related compounds has been achieved through methods like the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of iron dust, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).

Molecular Structure Analysis The molecular structure of compounds within this class is critical for understanding their chemical behavior. Advanced techniques such as X-ray crystallography are commonly employed to elucidate the crystalline structures, providing insights into molecular configurations, bond lengths, and angles (Takigawa et al., 1966).

Chemical Reactions and Properties The chemical reactivity and properties of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid; hydrobromide can be explored through its involvement in various chemical reactions. For example, amine-induced rearrangements and the potential for Suzuki cross-coupling reactions highlight the compound's versatility in synthesizing new molecules with diverse functional groups (Sanchez & Parcell, 1990).

Scientific Research Applications

Structural Analysis and Synthesis

Bupropion Hydrobromide Propanol Hemisolvate : This study described the crystalline structure of a compound similar in nature to the query compound, highlighting the importance of hydrogen bonding in its structure. The research illustrates the potential for studying the molecular interactions and stability of complex organic compounds (Min Liu et al., 2011).

Improved Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : This paper details the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to the compound . The study showcases methods for avoiding unfavorable hydrogenolysis, which could be relevant for the synthesis or modification of the query compound (T. Kitagawa et al., 2004).

Potential Applications in Medical and Material Science

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : This research explores the modification of hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. Such studies indicate the potential of incorporating similar compounds into polymeric materials for enhanced properties, possibly including hydrogels containing the query compound for medical applications (H. M. Aly et al., 2015).

Spectral, Antimicrobial, and Anticancer Activity of Related Compounds : Research into the antimicrobial and anticancer activities of compounds structurally related to the query compound could suggest potential biomedical applications. Studies on Schiff bases derived from similar molecular structures have shown promising biological activities, indicating a possible research direction for exploring the therapeutic potentials of "3-Amino-3-(4-bromothiophen-3-yl)propanoic acid; hydrobromide" (S. M et al., 2022).

properties

IUPAC Name |

3-amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S.BrH/c8-5-3-12-2-4(5)6(9)1-7(10)11;/h2-3,6H,1,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGJRMHIOAKUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(CC(=O)O)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)

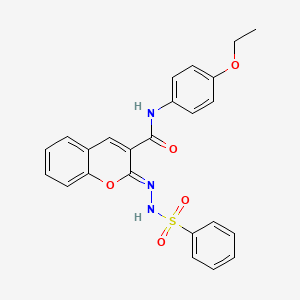

![8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)